CaMKP Inhibitor

説明

Overview of Ca2+/Calmodulin Signaling Pathways

Calcium ions (Ca2+) are universal second messengers that regulate a vast array of cellular processes. scientificarchives.com Fluctuations in intracellular Ca2+ concentrations are detected by calcium-binding proteins, with calmodulin (CaM) being a primary and highly conserved sensor in all eukaryotic cells. frontiersin.orgwikipedia.org CaM is a small, 148-amino acid protein that, upon binding to Ca2+, undergoes a conformational change, enabling it to interact with and modulate the activity of a multitude of target proteins. scientificarchives.comwikipedia.orgsdbonline.org This Ca2+/CaM complex is a critical component of a signal transduction pathway that influences gene transcription, cell cycle progression, migration, and apoptosis. scientificarchives.comwikipedia.org The binding of Ca2+/CaM to its target proteins, which include a variety of enzymes like kinases and phosphatases, initiates or inhibits phosphorylation cascades, thereby amplifying the initial calcium signal. frontiersin.orgwikipedia.org

Role of CaMKs in Intracellular Processes and Pathophysiological Contexts

Among the key targets of the Ca2+/CaM complex are the Ca2+/calmodulin-dependent protein kinases (CaMKs), a family of serine/threonine-specific protein kinases. wikipedia.org These enzymes are activated by the binding of Ca2+/CaM, which relieves an autoinhibitory mechanism. nih.gov CaMKs are broadly classified into specialized kinases with a single target and multifunctional kinases with numerous substrates. wikipedia.org The multifunctional CaMKs, such as CaMKI, CaMKII, and CaMKIV, play pivotal roles in diverse cellular functions. scientificarchives.comwikipedia.org

These functions include the regulation of neurotransmitter secretion, glycogen metabolism, cytoskeletal rearrangement, and the control of transcription factors. wikipedia.org For instance, CaMKII is essential for long-term potentiation (LTP), a form of synaptic plasticity believed to be a cellular basis for learning and memory. wikipedia.orgnih.gov The activation of CaMKs is often part of a larger cascade; for example, CaMKI and CaMKIV require phosphorylation by an upstream CaMK kinase (CaMKK) for full activation. nih.govunina.it

Dysregulation of CaMK activity is implicated in various pathophysiological conditions. Aberrant CaMK signaling can contribute to tumorigenic phenotypes, including cancer cell proliferation, invasion, and metastasis. scientificarchives.com Increased CaMKII activity has been associated with heart failure and arrhythmias. endocrine.orgnih.gov Furthermore, CaMKs are involved in inflammatory responses and metabolic regulation, highlighting their broad impact on health and disease. nih.govunina.it

Significance of Protein Phosphatases in CaMK Regulation

The activity of CaMKs is tightly controlled by a dynamic balance between phosphorylation and dephosphorylation. nih.govasahikawa-med.ac.jp While phosphorylation, often through autophosphorylation or by upstream kinases like CaMKK, acts as an "on" switch, protein phosphatases serve as the crucial "off" switch. nih.govasahikawa-med.ac.jp This negative regulation is essential for terminating the signal and returning the system to its basal state. Several protein phosphatases, including Protein Phosphatase 1 (PP1), Protein Phosphatase 2A (PP2A), and Protein Phosphatase 2C (PP2C), have been shown to dephosphorylate and regulate CaMKII in vitro. asahikawa-med.ac.jp

The interplay between kinases and phosphatases can create complex signaling outcomes. For example, the balance between CaMKII and PP1 activity can act as a molecular switch, allowing for a robust response to strong stimuli while filtering out weaker signals. pnas.org The subcellular localization of these phosphatases also plays a critical role in determining their specific regulatory effects on CaMKII. nih.gov For instance, PP1 is considered a major phosphatase for CaMKII within the postsynaptic density (PSD). nii.ac.jp The Ca2+-sensitive phosphatase calcineurin (PP2B) can indirectly regulate CaMKII by activating PP1. asahikawa-med.ac.jpnih.gov This intricate network of phosphatases ensures the precise and timely control of CaMK activity.

Emergence of CaMKP as a Critical Regulator of CaMK Activity

While well-known phosphatases like PP1 and PP2A have broad substrate specificity, researchers hypothesized the existence of a more specific phosphatase for CaMKs. nii.ac.jp This led to the discovery and isolation of a novel protein phosphatase from rat brain, designated as Ca2+/calmodulin-dependent protein kinase phosphatase (CaMKP). nii.ac.jp CaMKP, also known as PPM1F, and its homologue CaMKP-N (PPM1E), belong to the PPM (protein phosphatase, Mg2+/Mn2+-dependent) family of Ser/Thr phosphatases. nih.gov

Subsequent research demonstrated that CaMKP is highly specific for multifunctional CaMKs, including CaMKI, CaMKII, and CaMKIV, and effectively reverses their activation by dephosphorylation. nii.ac.jpucsd.edu CaMKP-N, its nuclear isoform, also negatively regulates the CaMK cascade. ucsd.edu These phosphatases are involved in a variety of cellular functions, not only through the regulation of CaMKs but also by acting on other kinases like AMP-activated protein kinase (AMPK). nih.gov The discovery of CaMKP and CaMKP-N introduced a new layer of specific regulation within the Ca2+ signaling network, highlighting a dedicated mechanism for switching off CaMK activity. nih.govnii.ac.jp

Rationale for Investigating CaMKP Inhibitors in Academic Research

The critical role of CaMKP and CaMKP-N in regulating CaMK signaling pathways makes them attractive targets for pharmacological intervention and academic study. However, a significant hurdle in elucidating their precise physiological functions in vivo has been the lack of specific inhibitors. ucsd.eduasahikawa-med.ac.jp Developing potent and selective CaMKP inhibitors is crucial for several reasons.

Firstly, such inhibitors would serve as invaluable research tools to probe the specific roles of CaMKP/CaMKP-N in various cellular processes. nii.ac.jpasahikawa-med.ac.jp By selectively blocking their activity, researchers can dissect their contribution to neuronal functions, apoptosis, cell migration, and other pathways they are thought to regulate. nii.ac.jpresearchgate.net For example, treating cells with CaMKP inhibitors has been shown to suppress the dephosphorylation of CaMKIV, confirming their utility in cellular studies. ucsd.edu

Secondly, given the involvement of CaMKP and CaMKP-N in the pathogenesis of diseases like cancer, specific inhibitors hold therapeutic potential. nih.govresearchgate.net For instance, studies have shown that CaMKP inhibitors can suppress the migration of highly invasive breast cancer cells, suggesting that CaMKP could be a novel target for cancer metastasis. researchgate.net Therefore, the development and characterization of CaMKP inhibitors are driven by both the need for better research tools to understand fundamental biology and the potential for novel therapeutic strategies. nii.ac.jp

Research Findings on CaMKP Inhibitors

Initial screening efforts for CaMKP inhibitors identified several compounds with inhibitory activity. These findings have been crucial for beginning to understand the structure-activity relationships for inhibiting this specific phosphatase family.

| Compound Name | Target(s) | Key Finding |

| Evans Blue | CaMKP, CaMKP-N | Identified as an effective inhibitor of CaMKP and CaMKP-N. ucsd.edu |

| Chicago Sky Blue 6B | CaMKP, CaMKP-N | Also found to be an effective inhibitor of CaMKP and CaMKP-N. ucsd.edu |

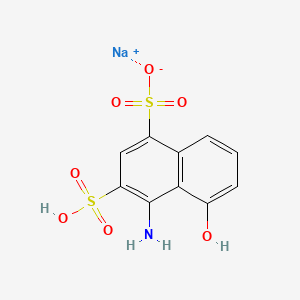

| 1-amino-8-naphthol-4-sulfonic acid | CaMKP, CaMKP-N | Determined to be the minimum structure required for inhibition among the initial hits. ucsd.edu It is a potent inhibitor of CaMKP/CaMKP-N without significant inhibition of PP2C and Calcineurin. asahikawa-med.ac.jp |

| 1-amino-8-naphthol-2,4-disulfonic acid | CaMKP, CaMKP-N | A potent CaMKP/CaMKP-N inhibitor that did not significantly inhibit PP2C or Calcineurin. asahikawa-med.ac.jp It was shown to inhibit the migration of MDA-MB-231 breast cancer cells. researchgate.net |

| Gallic acid and its alkyl esters | CaMKP | Identified as novel, highly specific CaMKP inhibitors that cause carbonylation and subsequent inactivation of CaMKP. researchgate.net |

This table is based on data from published research articles.

Based on a thorough review of the current scientific literature, it is not possible to generate a complete article on "CaMKP Inhibitors" that strictly adheres to the provided outline. Key information required for several subsections is not available in the public research domain.

Specifically, there is a significant lack of detailed research findings on the following topics for CaMKP (Ca²⁺/calmodulin-dependent protein kinase phosphatase), also known as PPM1E or POPX2:

特性

CAS番号 |

52789-62-5 |

|---|---|

分子式 |

C10H10NNaO8S2 |

分子量 |

359.3 g/mol |

IUPAC名 |

sodium;1-amino-8-hydroxy-4-sulfonaphthalene-2-sulfonate;hydrate |

InChI |

InChI=1S/C10H9NO7S2.Na.H2O/c11-10-8(20(16,17)18)4-7(19(13,14)15)5-2-1-3-6(12)9(5)10;;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);;1H2/q;+1;/p-1 |

InChIキー |

CSERVTGXEOFISN-UHFFFAOYSA-M |

SMILES |

C1=CC2=C(C(=C1)O)C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)O)N.[Na+] |

正規SMILES |

C1=CC2=C(C(=C1)O)C(=C(C=C2S(=O)(=O)O)S(=O)(=O)[O-])N.O.[Na+] |

製品の起源 |

United States |

Mechanisms of Action of Camkp Inhibitors

Molecular and Biochemical Inhibition of CaMKP Activity

Competitive and Non-Competitive Inhibition Modalities:The available literature does not specify whether the known inhibitors of CaMKP function through competitive or non-competitive modes of action.

Sufficient information is available to address Section 2.2, "Impact on CaMK Phosphorylation State," as research has established that CaMKP dephosphorylates and inactivates CaM kinases. diabetesjournals.orgtandfonline.comtandfonline.complos.org Therefore, inhibition of CaMKP leads to a sustained or increased phosphorylation state of both CaMKII (autophosphorylation) and its substrates. diabetesjournals.orgasahikawa-med.ac.jpresearchgate.net

However, due to the explicit instruction to strictly adhere to the complete outline and the absence of information for the majority of the "Molecular and Biochemical Inhibition" section, generating a thorough and scientifically accurate article covering the full scope of the user's request is not feasible without resorting to speculation.

Effects on CaMKII Autophosphorylation

Influence on Downstream Signaling Cascades

Inhibitors of Ca2+/calmodulin-dependent protein kinase phosphatase (CaMKP) exert significant influence over various downstream signaling cascades by modulating the activity of their primary targets, the Ca2+/calmodulin-dependent protein kinases (CaMKs), including CaMKI, CaMKII, and CaMKIV. nih.govscbt.com By preventing the dephosphorylation and inactivation of these kinases, CaMKP inhibitors effectively prolong their active state, leading to amplified and sustained downstream signaling events. This modulation has profound implications for cellular processes such as gene expression, neuronal plasticity, and cell survival.

Interactions with CREB Pathway Modulation

The cAMP response element-binding protein (CREB) is a critical transcription factor that regulates the expression of genes involved in a wide array of cellular functions. The activity of CREB is primarily controlled by its phosphorylation at serine 133 (Ser133), a modification that is catalyzed by several kinases, prominently including CaMKIV and, to some extent, CaMKII. nih.govnih.gov CaMKP, by dephosphorylating and thereby inactivating these CaMKs, acts as a negative regulator of the CREB pathway. nih.gov Consequently, the inhibition of CaMKP leads to a more sustained activation of CaMKIV and CaMKII, resulting in enhanced and prolonged phosphorylation of CREB at Ser133. nih.govnih.gov

Research has elucidated the distinct roles of CaMK isoforms in CREB regulation. CaMKIV is a potent activator of CREB, phosphorylating it exclusively at the activating Ser133 site. nih.govnih.gov In contrast, CaMKII exhibits a dual function; it can phosphorylate CREB at both the activating Ser133 site and an inhibitory site, Ser142. nih.govnih.gov Phosphorylation at Ser142 can block the transcriptional activation of CREB that would otherwise be induced by Ser133 phosphorylation. nih.gov Therefore, the net effect of CaMKP inhibition on CREB-mediated transcription is a complex interplay determined by the relative activation of CaMKIV versus CaMKII and the subsequent phosphorylation pattern on CREB.

The use of specific kinase inhibitors has been instrumental in dissecting these pathways. For instance, studies utilizing the CaMK inhibitor KN-93 have demonstrated a significant reduction in CREB phosphorylation, highlighting the dependence of this process on CaMK activity. nih.govpnas.org In experiments where CaMKP is inhibited, the sustained activity of CaMKIV is expected to lead to a robust, pro-transcriptional signal. This is supported by findings that show CaMKIV-mediated CREB activation is crucial for processes like neuronal plasticity and survival. nih.govnih.gov

Cross-talk with Other Kinase Signaling Networks (e.g., MAPK, PKA)

The signaling network within a cell is highly interconnected, and the CaMK pathway, regulated by CaMKP, exhibits significant cross-talk with other major kinase cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase A (PKA) pathways.

Cross-talk with the MAPK Pathway:

The CaMK cascade can directly and indirectly influence the MAPK signaling pathway. Evidence suggests that CaMKII can initiate the activation of the MAPK cascade, which provides a slower, more sustained phase of CREB phosphorylation, complementing the rapid and transient activation by CaMKIV. pnas.org This CaMK-dependent activation of the MAPK pathway can proceed through various intermediates. For example, CaMKII can phosphorylate components upstream of the core MAPK cascade, such as the Ras-guanine nucleotide exchange factor, son of sevenless (SOS), thereby initiating the Ras-Raf-MEK-ERK signaling module. embopress.org Inhibition of CaMKP would, therefore, be predicted to enhance MAPK pathway activation indirectly by maintaining CaMKs in their active, phosphorylated state.

Studies using pharmacological inhibitors have provided evidence for this cross-talk. The use of MEK inhibitors, such as PD98059, has been shown to block the late phase of depolarization-induced CREB phosphorylation, a phase that is dependent on MAPK signaling which is itself initiated by CaMK activity. pnas.org Furthermore, some compounds identified as CaMKP inhibitors also exhibit effects on the MAPK pathway. For example, Chicago Sky Blue 6B has been shown to modulate the MAPK/NF-κB pathway in certain cellular contexts. nih.gov Gallic acid, another compound with reported CaMKP inhibitory activity, has also been found to inhibit the phosphorylation of ERK1/2 and p38 MAPK in stimulated keratinocytes. nih.govbanglajol.info

Cross-talk with the PKA Pathway:

The PKA pathway, activated by cyclic AMP (cAMP), is another principal route to CREB phosphorylation at Ser133. researchgate.net The interplay between the CaMK and PKA pathways in regulating CREB is complex and can be either synergistic or antagonistic depending on the cellular context and the nature of the stimulus. oup.com Both pathways converge on CREB, allowing for the integration of signals from different upstream stimuli. researchgate.net

The use of PKA inhibitors like H-89 has been crucial in distinguishing the contributions of the PKA pathway from the CaMK and MAPK pathways in CREB phosphorylation. ahajournals.orgresearchgate.net In many neuronal stimulation paradigms, the early phase of CREB phosphorylation is dominated by the CaMK pathway, while the PKA and MAPK pathways can contribute to more sustained responses. pnas.org

Discovery and Development Methodologies for Camkp Inhibitors

High-Throughput Screening Approaches for Novel Chemical Entities

High-throughput screening (HTS) serves as a primary engine for the discovery of new chemical entities that can modulate CaMKP activity. This approach allows for the rapid assessment of large and diverse compound libraries to identify initial "hit" compounds.

Biochemical Screening Assays

Biochemical assays are fundamental to HTS campaigns, providing a direct measure of a compound's ability to inhibit CaMKP's enzymatic function in a controlled, in vitro environment. wuxibiology.com These assays are essential for initial hit identification and for characterizing the mechanism of inhibition. wuxibiology.com

A variety of assay formats are available for this purpose. wuxibiology.com Common methods include:

Fluorescence-Based Assays: Techniques like Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET) are widely used. frontiersin.orgnih.govbpsbioscience.combpsbioscience.com For instance, an FP-based assay might use a fluorescently labeled substrate. When the substrate is phosphorylated by a kinase and subsequently dephosphorylated by CaMKP, the change in the polarization of the emitted light can be measured. Inhibitors of CaMKP would prevent this change. FRET-based assays can monitor the interaction between CaMKP and its substrate or the conformational changes that occur upon substrate binding or product release. nih.gov

Luminescence-Based Assays: These assays often measure the amount of ATP remaining after a kinase reaction, which is indirectly affected by CaMKP activity. For example, the ADP-Glo™ Kinase Assay measures the amount of ADP produced, which is then converted to a luminescent signal. wuxibiology.com

Radioactive Assays: Though less common now due to safety and disposal concerns, radiometric assays using 32P- or 33P-labeled ATP are highly sensitive and have been a staple in kinase and phosphatase research. wuxibiology.com

These biochemical assays are typically optimized for use in 384- or 1536-well microplates, enabling the screening of thousands of compounds per day. plos.orgnih.govmdpi.com

Cell-Based Screening Platforms

While biochemical assays are crucial for identifying direct inhibitors, cell-based screening platforms offer a more physiologically relevant context by evaluating a compound's activity within a living cell. bmglabtech.comnih.gov These assays can provide insights into a compound's cell permeability, stability, and potential off-target effects. nih.gov

Key types of cell-based assays for CaMKP inhibitor discovery include:

Target Engagement Assays: These assays confirm that a compound interacts with CaMKP within the cell. The NanoBRET™ technology is an example where a bioluminescent tracer and a fluorescently labeled compound are used to measure binding affinity in real-time. bmglabtech.com

Downstream Signaling Pathway Assays: The activity of CaMKP can be inferred by measuring the phosphorylation state of its downstream substrates or by monitoring the activity of pathways it regulates. This can be achieved using techniques like Western blotting, ELISA, or high-content imaging. wuxibiology.com

Reporter Gene Assays: In this approach, cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is regulated by a CaMKP-dependent signaling pathway. Inhibition of CaMKP would lead to a measurable change in the reporter gene expression.

cAMP Biosensor Assays: Given the interplay between calcium signaling and cyclic AMP (cAMP), biosensors that detect changes in intracellular cAMP levels can be used as an indirect measure of CaMKP activity. nih.govnih.gov These often utilize FRET or bioluminescence resonance energy transfer (BRET) to provide a real-time readout of cAMP dynamics. nih.gov

The transition from in vitro biochemical hits to validated cellular activity is a critical step in the drug discovery pipeline, and robust cell-based platforms are indispensable for this process. nih.gov

Structure-Guided Inhibitor Design Strategies

Once initial hits are identified, structure-guided design plays a pivotal role in optimizing their potency, selectivity, and drug-like properties. This rational approach relies on a detailed understanding of the three-dimensional structure of CaMKP and how inhibitors bind to it. nih.govacs.org

Crystallographic Characterization of CaMKP and Inhibitor Complexes

X-ray crystallography is a powerful technique that provides atomic-level insights into the structure of CaMKP. iucr.orgpbrg.hunih.govacs.org By determining the crystal structure of CaMKP, researchers can visualize the active site, allosteric sites, and key residues involved in catalysis and substrate recognition.

Crucially, co-crystallization of CaMKP with an inhibitor reveals the precise binding mode of the compound. pdbj.orgresearchgate.net This information is invaluable for:

Identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to binding affinity.

Understanding the structural basis for inhibitor selectivity.

Guiding the design of new analogs with improved properties by suggesting modifications that can enhance interactions with the target or disrupt interactions with off-targets. researchgate.net

For example, the crystal structure of a CaMKP-inhibitor complex might reveal an unoccupied pocket near the bound ligand. pdbj.org Medicinal chemists can then design new molecules that extend into this pocket to form additional favorable interactions, thereby increasing potency.

Homology Modeling and Computational Design Approaches

In cases where an experimental structure of CaMKP is not available, or to model different conformational states, homology modeling can be employed. wikipedia.orgmdpi.com This computational technique constructs a 3D model of CaMKP based on the known structure of a homologous protein (a "template"). wikipedia.org The accuracy of the resulting model is highly dependent on the degree of sequence identity between the target and the template. wikipedia.org

Homology models, while not as precise as crystal structures, can still provide valuable insights for inhibitor design. rsc.orgyoutube.com They can be used to:

Generate initial hypotheses about the structure of the active site.

Perform virtual screening of compound libraries.

Guide the initial stages of structure-based design until an experimental structure becomes available.

Computational design approaches, often used in conjunction with homology models or crystal structures, leverage sophisticated algorithms to design novel inhibitors de novo or to optimize existing ones. benthamdirect.com These methods can predict the binding affinity and orientation of potential inhibitors, helping to prioritize which compounds to synthesize and test.

Virtual Screening and Molecular Docking Techniques

Virtual screening is a computational method used to screen large libraries of compounds in silico to identify those that are most likely to bind to a target protein like CaMKP. researchgate.netresearchgate.netscielo.br This approach is significantly faster and less expensive than experimental HTS.

The most common virtual screening technique is molecular docking. mdpi.comsciotec.org Docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com The process involves:

Defining the binding site on the CaMKP structure (either from crystallography or a homology model).

"Docking" each compound from a virtual library into this binding site.

Using a scoring function to estimate the binding affinity for each compound.

Chemical Synthesis and Derivatization Strategies for Inhibitor Optimization

The development of potent and selective CaMK inhibitors relies heavily on chemical synthesis and strategic derivatization to optimize lead compounds. These processes aim to enhance inhibitor potency, selectivity against other kinases, and improve pharmacokinetic properties.

A prominent example of a synthetically derived CaMKII inhibitor is KN-93 . Convenient synthetic routes for KN-93 have been developed, often utilizing microwave-assisted organic synthesis to improve reaction times and yields. thieme-connect.comresearchgate.net One described method starts from readily available reagents and involves key steps such as reductive amination and the Heck reaction to construct the final molecule, N-[2-[[[3-(4-Chlorophenyl)-2-propenyl]methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide. thieme-connect.comresearchgate.net The development of KN-93 itself was an optimization of its predecessor, KN-62 , to create a more soluble and widely applicable research tool. frontiersin.org

Derivatization is a critical strategy for optimizing inhibitor characteristics. This involves the chemical modification of a known inhibitor scaffold to improve its interaction with the target enzyme. portalabpg.org.brmdpi.commdpi.com A key approach is structure-based design, where knowledge of the kinase's three-dimensional structure informs the design of new derivatives. biorxiv.org

A notable example of this optimization strategy is the development of inhibitors based on the pyrido[2,3-d]pyrimidin-7-one scaffold. mdpi.comnih.gov Initially identified as inhibitors for other kinases like p21-activated kinase (PAK), this scaffold was adapted to target CaMK family members, specifically the salt-inducible kinases (SIKs). biorxiv.org By analyzing the structural differences in the ATP-binding pocket between kinases, researchers could rationally design derivatives that exploit these differences to enhance SIK selectivity and potency. biorxiv.orgnih.gov For instance, substitutions on the pendant pyridyl moiety of the scaffold were explored to optimize interactions within the kinase's back-pocket, leading to the development of more selective SIK inhibitors like MR22 . biorxiv.org This systematic derivatization successfully shifted the selectivity profile away from off-targets, demonstrating the power of medicinal chemistry in refining inhibitor properties. biorxiv.org

Natural Product-Derived CaMKP Inhibitors

Nature provides a vast reservoir of structurally diverse molecules, many of which have been identified as potent enzyme inhibitors. nih.gov Several natural products have been found to inhibit CaMKs, either directly or by targeting their activator, calmodulin (CaM).

One of the most specific natural inhibitors of CaMKII is not a small molecule but a protein named CaM-KIIN (CaM-KII inhibitor protein). molbiolcell.orgnih.gov It was discovered using a yeast two-hybrid screen, a method designed to identify protein-protein interactions. bocsci.com CaM-KIIN is an endogenous protein that binds to CaMKII only when it is in its activated state and potently inhibits its function. molbiolcell.org Further research identified that a small, 21-amino acid peptide segment of this protein, now termed CN21 , contains the full inhibitory potency and specificity. molbiolcell.orgnih.gov This peptide-based inhibitor is a valuable tool for studying CaMKII function due to its high selectivity over other kinases like PKA and PKC. molbiolcell.org

Other natural products with CaMK inhibitory activity include:

Berbamine : An alkaloid extracted from the traditional Chinese medicine Berberis amurensis. selleckchem.com It has been shown to inhibit the growth of certain cancer cells by targeting CaMKII. selleckchem.com

Quercetin and Ellagic Acid : These polyphenolic compounds, found in many plants, have been identified as potent inhibitors of CaMKIV. nih.govresearchgate.net Enzyme inhibition assays demonstrated that both compounds inhibit CaMKIV activity in the micromolar range, with IC₅₀ values of 61.3 μM for quercetin and 39.7 μM for ellagic acid. nih.gov

Ophiobolin A : This fungal sesterterpene metabolite is an inhibitor of Calmodulin (CaM). frontiersin.org By forming an irreversible covalent bond with CaM, Ophiobolin A prevents it from activating its target enzymes, including the CaMKs. frontiersin.org This represents an indirect mechanism of CaMK inhibition.

The discovery of these natural inhibitors provides novel chemical scaffolds that can be further developed and optimized through the synthetic and derivatization strategies discussed previously.

Target Identification and Selectivity Profiling of Camkp Inhibitors

Chemoproteomic Methods for Cellular Target Deconvolution

Chemoproteomics offers a powerful suite of tools for the unbiased identification of drug targets and off-targets directly within a complex biological sample, such as a cell or tissue lysate. nih.govunimi.it This approach helps to understand a compound's polypharmacology and potential mechanisms of action or toxicity. acs.org

A cornerstone of chemoproteomics is affinity chromatography using immobilized small-molecule inhibitors. acs.org In this technique, a CaMKP inhibitor is chemically modified with a linker and attached to a solid support, such as chromatography beads. acs.orgnih.gov This "bait" is then incubated with a cellular lysate. Proteins that bind to the immobilized inhibitor are captured, while non-binding proteins are washed away. The captured proteins are then eluted and identified using mass spectrometry (MS). acs.org

A crucial aspect of this method is the design of the immobilized inhibitor. The point of attachment for the linker must be carefully chosen to ensure that the inhibitor's binding properties are not significantly altered. acs.org Information from co-crystal structures or structure-activity relationship (SAR) data can guide the synthesis of these derivatized compounds. acs.org

Competition binding assays are often employed to distinguish specific targets from non-specific binders. nih.gov In these experiments, the lysate is co-incubated with the immobilized inhibitor and a range of concentrations of the free, unmodified inhibitor. Specific target proteins will show a dose-dependent decrease in binding to the affinity matrix as they are outcompeted by the free compound. nih.gov This approach not only confirms specific interactions but can also be used to estimate the binding affinities of the inhibitor for its targets. acs.org

The integration of quantitative mass spectrometry techniques, such as Stable Isotope Labeling with Amino acids in Cell culture (SILAC), has significantly enhanced the power of affinity proteomics. unimi.itacs.org SILAC allows for the direct comparison of protein abundances between different experimental conditions. acs.org For instance, a "heavy" isotope-labeled cell lysate can be incubated with the inhibitor-functionalized beads, while a "light" isotope-labeled lysate is incubated with control beads. The ratio of heavy to light signals for each identified protein in the subsequent MS analysis reveals its specificity for the inhibitor. acs.org

This quantitative approach can be further extended to determine the dissociation constants (Kd) for inhibitor-target interactions. unimi.it By competing the binding of cellular proteins to the immobilized inhibitor with increasing concentrations of the free drug, a quantitative measure of target affinity can be obtained. unimi.itacs.org These methods provide a more physiologically relevant assessment of inhibitor selectivity compared to assays using panels of recombinant enzymes, as they are performed with endogenously expressed and post-translationally modified proteins within a cellular context. acs.org

Affinity Proteomics with Immobilized Inhibitors

Biophysical Techniques for Ligand Binding Assessment

Biophysical techniques provide direct, quantitative measurements of the interactions between a this compound and its protein targets. These methods are invaluable for validating hits from primary screens and for detailed characterization of the binding thermodynamics and kinetics.

Surface Plasmon Resonance (SPR) is a label-free optical biosensor technology used to monitor biomolecular interactions in real-time. escholarship.orgbiosensingusa.com In a typical SPR experiment for a this compound, the target protein (CaMKP) is immobilized on a sensor chip surface. nih.gov A solution containing the inhibitor is then flowed over the surface. The binding of the inhibitor to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. escholarship.orgbiosensingusa.com

This technique allows for the determination of key kinetic parameters, including the association rate constant (ka) and the dissociation rate constant (kd). nih.gov The equilibrium dissociation constant (KD), a measure of binding affinity, can be calculated from the ratio of kd to ka. oncolines.com SPR is a powerful tool for ranking the affinity of different inhibitors and for understanding the kinetics of their interaction with the target protein. nih.gov Single-cycle kinetics, where multiple concentrations of the analyte are injected sequentially without regeneration steps, can provide accurate determination of on- and off-rates. oncolines.com

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat changes associated with a binding event. d-nb.infofrontiersin.org In an ITC experiment, a solution of the this compound is titrated into a solution containing the CaMKP protein. researchgate.net The heat released or absorbed during the binding interaction is measured by the instrument. d-nb.inforesearchgate.net

The data obtained from an ITC experiment can be used to determine the binding affinity (KD), the stoichiometry of the interaction (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. researchgate.neteuropeanpharmaceuticalreview.com This comprehensive thermodynamic profile provides deep insights into the forces driving the binding event. researchgate.net ITC is a versatile technique that can be applied to virtually any enzyme-inhibitor interaction without the need for labeling or the development of specific assay reagents. d-nb.info It is considered a gold-standard method for characterizing binding thermodynamics in solution. europeanpharmaceuticalreview.com

Surface Plasmon Resonance (SPR)

Cellular Thermal Shift Assay (CETSA) for Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a biophysical method that allows for the assessment of target engagement directly within intact cells and tissues. annualreviews.orgunivr.it The principle behind CETSA is that the binding of a ligand, such as a this compound, to its target protein stabilizes the protein against thermal denaturation. univr.itmdpi.com

In a typical CETSA experiment, cells are treated with the inhibitor or a vehicle control and then heated to a range of temperatures. univr.it Upon heating, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. univr.it After cell lysis and centrifugation to remove aggregated proteins, the amount of soluble target protein remaining at each temperature is quantified, often by Western blotting. univr.ittandfonline.com The resulting "melting curve" for the protein will be shifted to higher temperatures in the presence of a stabilizing inhibitor, providing direct evidence of target engagement. annualreviews.org

CETSA can also be performed in an isothermal dose-response format, where cells are treated with varying concentrations of the inhibitor and heated at a single temperature. univr.it This allows for the determination of a compound's potency in a cellular context. univr.it A major advantage of CETSA is that it assesses target engagement under physiological conditions, with the target protein in its native conformation, localization, and in the presence of its natural binding partners. univr.itmdpi.com When combined with mass spectrometry (a technique known as thermal proteome profiling or TPP), CETSA can be used to assess the thermal stability of thousands of proteins simultaneously, providing a proteome-wide view of an inhibitor's selectivity. tandfonline.comresearchgate.net

Kinome-Wide Selectivity Profiling

The development of specific Ca2+/calmodulin-dependent protein kinase II (CaMKII) inhibitors requires a thorough understanding of their interaction with the entire human kinome. The human genome contains over 500 kinases, many of which share structural similarities in the ATP-binding site, the most common target for small molecule inhibitors. frontiersin.org Consequently, achieving high selectivity is a significant challenge. Kinome-wide selectivity profiling, where a compound is tested against a large panel of diverse kinases, is a critical step to identify potential off-target effects, understand the inhibitor's mechanism of action, and ensure the safety and efficacy of potential therapeutic agents. promega.comresearchgate.net This process helps to distinguish between highly selective inhibitors and those with a broader range of activity, which may lead to unintended biological consequences.

To evaluate their specificity, CaMKII inhibitors are frequently screened against extensive kinase panels. These assessments reveal the broader activity profile of the compounds beyond their intended target.

One of the earliest and most studied CaMKII inhibitors, KN-93 , was initially considered selective. However, a subsequent screen against 234 different protein kinases demonstrated that it also inhibits several other kinases, including Fyn, Haspin, Hck, Lck, MLCK, Tec, and TrkA. frontiersin.org While reasonably selective for CaMKII over some kinases like PKA and PKC, these findings highlight the importance of broad panel screening to uncover previously unknown targets. frontiersin.orgfrontiersin.org

More recently developed inhibitors have shown improved selectivity profiles. The pyrimidine-based compound RA306 was found to inhibit a limited number of other protein kinases, including MLK1, SIK, and Pyk2, which have been implicated in adverse cardiac remodeling. frontiersin.org

Peptide-based inhibitors, derived from the endogenous CaMKII inhibitory protein CaMKIIN, have also been optimized for better selectivity. For instance, CN19o , a 19-amino acid peptide, was engineered for high potency and selectivity. When tested at a concentration of 5 μM, it showed little to no inhibition of other related kinases such as CaMKI, CaMKIV, DAPK1, AMPK, PKC, and PKA. frontiersin.org This demonstrates that targeting sites outside the highly conserved ATP-binding pocket can lead to greater specificity. frontiersin.org

Below is a table summarizing the known kinase targets for selected CaMKII inhibitors beyond CaMKII itself.

Interactive Data Table: Off-Target Kinase Inhibition by Select CaMKII Inhibitors

| Compound | Off-Targets Identified in Broad Panel Screens |

|---|---|

| KN-93 | Fyn, Haspin, Hck, Lck, MLCK, Tec, TrkA frontiersin.org |

| RA306 | MLK1, SIK, Pyk2 frontiersin.org |

| CN19o | Minimal to no inhibition observed against CaMKI, CaMKIV, DAPK1, AMPK, PKC, PKA frontiersin.org |

Mammals have four main isoforms of CaMKII—α, β, δ, and γ—which are encoded by separate genes and exhibit distinct tissue distribution. nih.gov The α and β isoforms are predominantly expressed in the central nervous system, whereas the δ and γ isoforms are found in various tissues, with CaMKIIδ being the primary isoform in the myocardium. nih.gov This differential expression provides a strong rationale for developing isoform-selective inhibitors, which could target disease-relevant processes in specific tissues while minimizing potential side effects in others, such as the brain. frontiersin.org

Significant progress has been made in creating inhibitors that can distinguish between CaMKII isoforms.

GS-680 is a potent, ATP-competitive inhibitor that has demonstrated remarkable selectivity for the cardiac CaMKIIδ isoform. frontiersin.orgnih.gov It inhibits CaMKIIδ with an IC50 of 2.3 nM. nih.gov Its potency against other isoforms is significantly lower; it is 3.1-fold less potent against CaMKIIγ, 8.7-fold less potent against CaMKIIα, and 22.5-fold less potent against CaMKIIβ. frontiersin.orgnih.gov This selectivity was even more pronounced in cellular assays, where its effective concentration was 100-fold lower in cardiomyocytes compared to neurons. nih.gov

RA306 also displays a preference for the primary cardiac isoforms. It is a potent inhibitor of human CaMKIIδ and CaMKIIγ, with IC50 values of 15 nM and 25 nM, respectively. frontiersin.org In contrast, it is substantially weaker against the neuronal CaMKIIα isoform, with an IC50 of 420 nM. frontiersin.org

Conversely, older inhibitors like KN-62 and KN-93 lack this level of specificity, inhibiting CaMKI and CaMKIV with similar efficacy as CaMKII, indicating poor selectivity even within the CaMK family. frontiersin.org

The following interactive table presents the inhibitory potency (IC50) of selected compounds against different CaMKII isoforms, illustrating their selectivity profiles.

Interactive Data Table: Isoform Selectivity of CaMKII Inhibitors (IC50 values)

| Compound | CaMKIIα | CaMKIIβ | CaMKIIδ | CaMKIIγ |

|---|---|---|---|---|

| GS-680 | ~19.9 nM frontiersin.orgnih.gov | ~51.8 nM frontiersin.orgnih.gov | 2.3 nM frontiersin.orgnih.gov | ~7.1 nM frontiersin.orgnih.gov |

| RA306 | 420 nM frontiersin.org | 61 nM frontiersin.org | 15 nM frontiersin.org | 25 nM frontiersin.org |

Note: IC50 values for GS-680 against α, β, and γ isoforms are estimated based on the reported potency for the δ isoform and the fold-selectivity ratios.

Pre-clinical Investigation of Camkp Inhibitors in Disease Models

Cardiovascular Disease Models

In the context of cardiovascular disease, CaMKII activity is frequently upregulated in failing human hearts and animal models of heart failure. upf.eduresearchgate.net This increased activity is linked to adverse cardiac remodeling, contractile dysfunction, and life-threatening arrhythmias. ahajournals.orgresearchgate.net Consequently, a significant body of preclinical work has focused on the therapeutic potential of inhibiting CaMKII in models of cardiac arrhythmogenesis and heart failure. ahajournals.orgresearchgate.net

Cardiac Arrhythmogenesis Models

CaMKII is a key contributor to cardiac arrhythmogenesis in the setting of structural heart disease and heart failure. researchgate.netescholarship.org Its inhibition has been shown to prevent ventricular arrhythmias in a variety of animal models. researchgate.net In transgenic mouse models with cardiac hypertrophy, CaMKII inhibition reduced arrhythmias and afterdepolarizations. researchgate.net Studies using mice overexpressing CaMKIIδc, which develop heart failure, demonstrated that these animals have a higher incidence of pro-arrhythmic early afterdepolarizations (EADs) at a cellular level. escholarship.org The acute application of a CaMKII inhibitor successfully reduced these events, indicating a direct contribution of CaMKII activity to arrhythmogenesis. escholarship.org

Further investigations in these transgenic mice confirmed that in vivo CaMKII inhibition decreases the incidence of cardiac arrhythmias, such as bidirectional tachycardias. escholarship.org The mechanisms underlying CaMKII's pro-arrhythmic effects are multifaceted, involving the phosphorylation of several key proteins that regulate cardiac excitation-contraction coupling. nih.gov For instance, CaMKII-dependent phosphorylation of the ryanodine receptor (RyR2) can lead to an increased sarcoplasmic reticulum (SR) Ca2+ leak, a known trigger for arrhythmias. escholarship.orgresearchgate.net In a rabbit model of non-ischemic heart failure, elevated SR Ca2+ leak was significantly reduced by CaMKII inhibition. researchgate.net CaMKII also modulates various ion channels, including L-type Ca2+ channels and potassium channels, and its inhibition can prevent arrhythmogenic events by acting on these targets. researchgate.netnih.gov Pharmacological inhibition of CaMKII has been shown to eradicate stress-induced arrhythmias in a mouse model of Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT). nih.gov

Heart Failure Models

Upregulation of CaMKII expression and activity is a common feature in both human and animal models of heart failure. nih.govjneurosci.org Preclinical studies provide strong evidence that CaMKII inhibition can protect against the development and progression of heart failure. In mouse models of pressure overload-induced heart failure, genetic deletion of the primary cardiac isoform, CaMKIIδ, prevents the transition from hypertrophy to heart failure. upf.edujneurosci.org This protection is associated with the prevention of SR Ca2+ leak and a reduction in apoptosis and cardiac fibrosis. jneurosci.org

Pharmacological and genetic inhibition of CaMKII has been shown to prevent maladaptive remodeling in response to stressors like excessive β-adrenergic stimulation or myocardial infarction. jneurosci.org In a rabbit model of pressure and volume overload heart failure, CaMKII inhibition prevented increases in SR Ca2+ leak. jneurosci.org Similarly, in a canine model of tachycardia-induced heart failure, the CaMKII inhibitor KN-93 abolished pro-arrhythmic diastolic calcium waves early in the disease progression. researchgate.net Genetic models expressing a peptide inhibitor of CaMKII (AC3-I) showed protection from cardiac hypertrophy, dilation, and dysfunction. nih.gov Furthermore, studies on isolated cardiomyocytes from mice with heart failure show that CaMKII inhibition can reduce SR Ca2+ leak, improve SR Ca2+ load, and restore myocyte shortening. ahajournals.org These findings from diverse animal models collectively suggest that targeting CaMKII is a viable strategy for mitigating key pathological features of heart failure. researchgate.net

Interactive Table 1: Preclinical Findings of CaMKII Inhibitors in Cardiovascular Disease Models

| Disease Model | Animal/Cell Model | CaMKII Inhibitor | Key Findings | Citations |

|---|---|---|---|---|

| Cardiac Arrhythmia | Transgenic CaMKIIδc Mice | General CaMKII inhibitor | Reduced incidence of early afterdepolarizations (EADs) and in vivo cardiac arrhythmias. | escholarship.org |

| Cardiac Arrhythmia | Transgenic CaMKIV Mice | General CaMKII inhibitor | Reduced arrhythmias and afterdepolarizations. | researchgate.net |

| Heart Failure | Rabbit (Pressure/Volume Overload) | General CaMKII inhibitor | Prevented increases in sarcoplasmic reticulum (SR) Ca2+ leak. | jneurosci.org |

| Heart Failure | Canine (Tachycardia-Induced) | KN-93 | Abolished pro-arrhythmic diastolic calcium waves. | researchgate.net |

| Heart Failure | Mouse (Pressure Overload) | Genetic Deletion (CaMKIIδ KO) | Prevented transition to heart failure, reduced SR Ca2+ leak, apoptosis, and fibrosis. | jneurosci.org |

| Heart Failure | Mouse (Isoproterenol-Induced) | KN-93, AC3-I (transgenic peptide inhibitor) | Prevented maladaptive cardiac remodeling. | jneurosci.org |

| Heart Failure | Mouse Cardiomyocytes (CaMKIIδc overexpression) | Novel small molecule inhibitor | Reduced SR Ca2+ leak, improved SR Ca2+ loading, and restored fractional shortening. | ahajournals.org |

Neurological and Neurodegenerative Disease Models

CaMKII is one of the most abundant proteins in the brain, where it plays a fundamental role in synaptic plasticity, learning, and memory. nih.govresearchgate.net Its dysregulation has been implicated in various neurological and neurodegenerative conditions. Preclinical investigations have therefore explored the impact of CaMKII inhibition in models of chronic pain, neuroinflammation, and cognitive dysfunction.

Pain Memory Models

Chronic pain is increasingly understood to involve maladaptive plasticity within the nervous system, creating a form of "pain memory." CaMKII is a critical player in the central sensitization that underlies the development and maintenance of chronic pain states. researchgate.netnih.gov Increased expression and activity of CaMKII have been observed in the spinal cord and dorsal root ganglia in multiple preclinical chronic pain models, including neuropathic pain, bone cancer pain, and inflammatory pain. researchgate.net

Inhibition of CaMKII has shown significant analgesic effects in these models. In a mouse model of neuropathic pain caused by spinal nerve ligation, spinal activity of CaMKII was found to be increased. nih.gov Acute treatment with the CaMKII inhibitor KN-93 dose-dependently reversed the associated thermal hyperalgesia and mechanical allodynia. nih.gov Similarly, in rat models of neuropathic pain, microinjection of the CaMKII inhibitors Autocamtide-2-related inhibitory peptide (AIP) or KN-93 into the nucleus accumbens alleviated pain-related behaviors. epain.org Pharmacological inhibition or siRNA-mediated knockdown of CaMKII has also been shown to reduce bone cancer pain and chemotherapy-induced neuropathic pain. escholarship.org In a mouse model of multiple sclerosis, pain development was attenuated by CaMKII inhibition and was nearly absent in mice with a point mutation preventing CaMKII autophosphorylation. jneurosci.org These findings highlight a critical role for CaMKII in the transmission of pain signals and the maintenance of chronic pain states, suggesting that its inhibition could be a therapeutic strategy. researchgate.netnih.gov

Models of Neuroinflammation

Neuroinflammation is a key pathological feature of many central nervous system disorders. CaMKII is involved in inflammatory signaling cascades in both neurons and glial cells. nih.govashpublications.org Preclinical studies suggest that inhibiting CaMKII can attenuate neuroinflammatory processes. In a rat model of cerebrovascular inflammation, the CaMKII inhibitor KN-93 was found to block the elevation of the pro-inflammatory mediator TNF-α receptor 1. nih.gov

CaMKII is also implicated in lipopolysaccharide (LPS)-induced neuroinflammation. In macrophages, TLR ligands induce CaMKII activation, which in turn enhances the production of proinflammatory cytokines like IL-6 and TNF-α. ashpublications.org Selective inhibition of CaMKII significantly suppresses this TLR-triggered cytokine production. ashpublications.org Furthermore, in animal models of depression where neuroinflammation is a contributing factor, stress-induced upregulation of βCaMKII in the hippocampus was shown to drive neuroinflammatory responses through a COX-2/PGE2 signaling pathway. nih.gov This cascade leads to the activation of microglia and astrocytes. nih.gov Treatment with the COX-2 inhibitor celecoxib was able to block this glial activation and the associated depression-like behaviors, underscoring the role of the CaMKII-driven inflammatory pathway. nih.gov

Synaptic Plasticity Studies in Animal Models

CaMKII is a central molecular organizer of synaptic plasticity, the cellular mechanism that underlies learning and memory. researchgate.net It is essential for processes like long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. researchgate.net In animal models, both pharmacological and genetic inhibition of CaMKII have profound effects on synaptic plasticity.

In transgenic mice where CREB-dependent gene expression is impaired (A-CREB mice), which affects downstream signaling from pathways involving CaMKII, late-phase LTP (L-LTP) is impaired without affecting basal synaptic transmission. jneurosci.org The use of specific CaMKII inhibitors has been shown to block the induction of LTP. researchgate.net Studies in various mouse models of neurodegenerative diseases, such as Huntington's disease, indicate that altered CaMKII function contributes to the cognitive decline seen in these conditions. researchgate.net In models of Alzheimer's disease, soluble amyloid-β interferes with hippocampal synaptic plasticity, an effect that is mediated by pathways involving CaMKII. The kinase's role is so fundamental that in certain experimental setups, chronic inhibition of CaMKII in sensory neurons is sufficient to shift the touch pathway into a pain system, demonstrating its critical function in maintaining normal sensory circuit function.

Interactive Table 2: Preclinical Findings of CaMKII Inhibitors in Neurological & Neurodegenerative Disease Models

| Disease Model | Animal/Cell Model | CaMKII Inhibitor/Method | Key Findings | Citations |

|---|---|---|---|---|

| Neuropathic Pain | Mouse (Spinal Nerve Ligation) | KN-93 (intrathecal) | Reversed thermal hyperalgesia and mechanical allodynia. | nih.gov |

| Neuropathic Pain | Rat (Peripheral Neuropathic Pain) | AIP, KN-93 (intra-NAc) | Alleviated pain-related behaviors. | epain.org |

| Inflammatory Pain | Mouse (Multiple Sclerosis Model - EAE) | General CaMKII inhibitor | Attenuated the development of hyperalgesia. | jneurosci.org |

| Neuroinflammation | Rat (Cerebrovascular Inflammation) | KN-93 | Blocked elevation of TNF-α receptor 1. | nih.gov |

| Neuroinflammation | Mouse/Rat (Stress-Induced Depression) | Genetic upregulation of βCaMKII | Drove neuroinflammation via COX-2/PGE2 pathway; effect blocked by Celecoxib. | nih.gov |

| Neuroinflammation | Macrophages (LPS-stimulated) | KN-62, CaMKII siRNA | Suppressed TLR-triggered production of proinflammatory cytokines (IL-6, TNF-α). | ashpublications.org |

| Synaptic Plasticity | Mouse (A-CREB transgenic) | Genetic inhibition of CREB pathway | Impaired late-phase long-term potentiation (L-LTP). | jneurosci.org |

| Synaptic Plasticity | Rat (Sensory Neurons) | KN-93, CN21 (peptide inhibitor) | Chronic inhibition caused mechanosensory hypersensitivity, shifting touch to a pain pathway. |

Renal Disease Models (e.g., Autosomal Dominant Polycystic Kidney Disease)

Autosomal Dominant Polycystic Kidney Disease (ADPKD) is a prevalent genetic disorder characterized by the progressive development of fluid-filled cysts in the kidneys, often leading to end-stage renal disease. frontiersin.orgtandfonline.com The underlying pathology involves alterations in intracellular signaling pathways, with cyclic adenosine monophosphate (cAMP) playing a central role in promoting cell proliferation and fluid secretion, key drivers of cyst growth. patsnap.comoup.com Consequently, therapeutic strategies have increasingly focused on targeting components of the cAMP signaling cascade.

While direct inhibitors of CaMKP (Ca2+/calmodulin-dependent protein kinase phosphatase) are still under investigation in the context of ADPKD, the broader principle of modulating related kinase and signaling pathways has been extensively explored in pre-clinical models. For instance, inhibitors of cyclin-dependent kinases (CDKs), such as roscovitine, have demonstrated efficacy in slowing the progression of polycystic kidney disease in mouse models. revistanefrologia.comphysiology.org Roscovitine has been shown to decrease cAMP levels, suggesting an indirect link to the pathways that CaMKP might regulate. revistanefrologia.com

Furthermore, the activation of AMP-activated protein kinase (AMPK), a kinase that can be regulated by the CaMK kinase (CaMKK), has been shown to slow renal cystogenesis. pnas.orgnih.gov Metformin, an AMPK activator, inhibits pathways that are also influenced by cAMP, such as the mammalian target of rapamycin (mTOR) pathway, and has shown promise in reducing cystic growth in both in vitro and in vivo models of ADPKD. pnas.org

The investigation into various kinase inhibitors highlights the therapeutic potential of modulating signaling cascades that are central to ADPKD pathogenesis. Although direct evidence for CaMKP inhibitors in ADPKD models is still emerging, the positive outcomes from targeting related pathways provide a strong rationale for their future investigation.

Other Disease Models (e.g., Osteoporosis, Apoptosis-related Pathologies)

The therapeutic potential of modulating CaMK-related pathways extends beyond renal diseases to conditions like osteoporosis and pathologies involving apoptosis.

Osteoporosis:

Osteoporosis is a skeletal disorder characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. elsevier.es Anabolic therapies for osteoporosis aim to stimulate bone formation. bioscientifica.com The cAMP signaling pathway is a key player in osteoblast function and bone formation. nih.gov Agents that increase intracellular cAMP, such as parathyroid hormone (PTH) analogs, have osteoanabolic effects. bioscientifica.comnih.gov

Preclinical studies have shown that inhibitors of phosphodiesterases (PDEs), enzymes that degrade cAMP, can mimic the osteogenic effects of PTH analogs. nih.gov For example, pentoxifylline (a non-selective PDE inhibitor) and rolipram (a PDE4 selective inhibitor) have demonstrated osteogenic effects in preclinical models of bone loss. nih.gov By preventing cAMP degradation, these inhibitors promote bone anabolism. nih.gov This suggests that targeting enzymes that regulate phosphorylation events downstream of calcium signaling, a pathway in which CaMKP is involved, could be a viable strategy for osteoporosis treatment.

Apoptosis-related Pathologies:

Apoptosis, or programmed cell death, is a fundamental biological process, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. sci-hub.senih.gov The CaMK family of kinases, including CaMKII and CaMKIV, are involved in regulating apoptosis. nih.gov

In cancer, for instance, CaMKII has been implicated in excitotoxicity-induced cell death and cell proliferation. nih.gov Downregulation or pharmacological inhibition of CaMKKβ, an upstream activator of CaMKI and CaMKIV, has been shown to inhibit cancer cell proliferation, migration, and invasion in various in vitro models. nih.gov

In the context of apoptosis, certain kinase inhibitors have been evaluated in preclinical models. For example, the ROCK1 inhibitor GSK269962A has been shown to induce apoptosis in acute myeloid leukemia (AML) cells. frontiersin.org This is achieved by regulating multiple apoptosis-associated proteins, including the cleavage of PARP, a marker of cells undergoing apoptosis. frontiersin.org Similarly, luteolin, a plant flavonoid, has been shown to induce apoptotic cell death in various cancer cell lines by modulating mitochondrial membrane potential and the expression of pro- and anti-apoptotic proteins. sci-hub.se These studies underscore the potential of targeting kinase-regulated apoptotic pathways for therapeutic intervention.

Assessment of Biological Efficacy in in vitro and in vivo Systems (non-human)

The evaluation of the biological efficacy of CaMKP inhibitors, and kinase inhibitors in general, relies on a combination of in vitro cellular assays and in vivo animal models. These preclinical investigations are crucial for determining the therapeutic potential of a compound before it can be considered for human trials. probiocdmo.compharmaron.com

Cellular Assays for Functional Modulation

Cellular assays are fundamental for understanding how a compound modulates its target at a functional level within a cellular context. plos.org These assays can measure various parameters, including changes in protein phosphorylation, enzyme activity, gene expression, and cellular processes like proliferation and apoptosis.

For assessing the functional modulation of pathways involving cAMP, several in vitro assays are employed. These can include:

Extracellular cAMP Assays: These assays measure the levels of cAMP released by cells into the culture medium, providing an indication of intracellular cAMP production and transport. d-nb.info

Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase) linked to a promoter that is responsive to cAMP levels. Changes in reporter gene expression reflect the activity of the cAMP signaling pathway. plos.org

Phosphorylation Assays: Using techniques like Western blotting with phospho-specific antibodies, researchers can directly measure the phosphorylation state of specific proteins that are downstream targets of kinases like PKA, which is activated by cAMP. nih.gov

| Assay Type | Principle | Endpoint Measured | Example Application |

|---|---|---|---|

| Extracellular cAMP Assay | Measures cAMP released from cells. | Concentration of cAMP in culture supernatant. | Assessing the effect of ABCC4 inhibitors on cAMP levels. d-nb.info |

| Luciferase Reporter Gene Assay | Measures light output from a cAMP-responsive promoter driving luciferase expression. | Bioluminescence signal. | Monitoring PKA activity in response to inhibitors like H-89. plos.org |

| Western Blotting with Phospho-Specific Antibodies | Detects the phosphorylation state of a target protein. | Band intensity corresponding to the phosphorylated protein. | Determining PKA-mediated phosphorylation of GABAB receptors. nih.gov |

| Cell Proliferation Assay (e.g., MTT, BrdU) | Measures the rate of cell division. | Colorimetric or fluorescence signal. | Evaluating the anti-proliferative effect of kinase inhibitors on cancer cells. nih.gov |

| Apoptosis Assay (e.g., Caspase activity, TUNEL) | Detects markers of programmed cell death. | Fluorometric signal or microscopic visualization. | Assessing the induction of apoptosis by compounds like GSK269962A in AML cells. frontiersin.org |

Animal Models for Efficacy Studies (e.g., mouse models, rat models)

For renal diseases like ADPKD, several mouse and rat models that genetically mimic the human disease are utilized. These include:

Pkd1 and Pkd2 knockout mice: These models have mutations in the genes responsible for the majority of ADPKD cases in humans. frontiersin.org

PCK rats: This is a naturally occurring rat model of autosomal recessive polycystic kidney disease (ARPKD), which shares some pathological features with ADPKD. frontiersin.org

In these models, the efficacy of a potential therapeutic is often assessed by measuring parameters such as kidney-to-body weight ratio, cyst volume, and markers of renal function.

For other conditions like osteoporosis, ovariectomized rats and monkeys are commonly used models to simulate postmenopausal bone loss. bioscientifica.com Efficacy is evaluated by measuring bone mineral density (BMD), bone strength, and markers of bone formation and resorption. bioscientifica.com

In the context of cancer, xenograft models, where human tumor cells are implanted into immunodeficient mice, are widely used to test the anti-tumor activity of new compounds. researchgate.netmdpi.com Patient-derived xenograft (PDX) models, which involve transplanting fresh tumor tissue from a patient into a mouse, are increasingly favored for their ability to better recapitulate the characteristics of the original tumor. mdpi.com

| Disease | Animal Model | Key Pathological Feature | Efficacy Endpoint | Example Compound Tested |

|---|---|---|---|---|

| Autosomal Dominant Polycystic Kidney Disease | Pkd1 knockout mouse | Renal cyst formation | Reduction in kidney-to-body weight ratio, cyst volume | Metformin pnas.org |

| Osteoporosis | Ovariectomized rat | Bone loss | Increase in bone mineral density and bone strength | Abaloparatide bioscientifica.com |

| Hepatocellular Carcinoma | Hep3B mice model (xenograft) | Tumor growth | Inhibition of tumor growth | Phenylacetamide derivatives researchgate.net |

| Acute Myeloid Leukemia | Patient-derived xenograft (PDX) mouse | Leukemic cell proliferation | Suppression of tumor growth | GSK269962A frontiersin.org |

Methodological Considerations and Research Tools

Development of Improved Research Tools and Chemical Probes

Addressing the limitations of current inhibitors requires the development of novel, more sophisticated research tools. The scientific community is pursuing several strategies to create more potent and selective chemical probes for studying CaMKP and its associated kinases. researchgate.netnih.govnih.gov

A promising strategy is to move away from inhibitors that target the conserved ATP-binding site and instead develop molecules that bind to less conserved allosteric sites . friendsofcancerresearch.org Allosteric inhibitors can induce conformational changes that lock the enzyme in an inactive state, offering a path to greater selectivity. friendsofcancerresearch.orguniba.it Another approach focuses on disrupting the interaction between a kinase and its specific substrates by targeting unique docking sites on the kinase that are not present in other family members. researchgate.netfrontiersin.orgresearchgate.net

Peptide-based inhibitors derived from endogenous regulatory proteins represent a highly specific class of tools. A prime example is CaMKIINtide , a peptide derived from the endogenous CaMKII inhibitor protein (CaMKIIN). mdpi.com This peptide inhibitor is highly specific for activated CaMKII and does not affect other kinases like CaMKI, CaMKIV, PKA, or PKC. mdpi.comfrontiersin.org The development of such substrate-competitive inhibitors provides a cleaner method for interrogating the function of a specific kinase.

Rational drug design, aided by high-resolution crystal structures and computational pharmacoinformatics, is accelerating the creation of better pharmacological agents. frontiersin.orgplos.org This approach allows for the design of novel scaffolds with optimized properties, including enhanced selectivity and improved pharmacokinetics for in vivo applications. plos.orgnih.gov The "reverse design" concept further leverages existing structure-activity relationship (SAR) data from successful drug development programs to engineer specialized labeled probes, such as those with fluorescent or photoswitchable tags, for advanced imaging and functional studies. semanticscholar.org

The development of activity-based probes (ABPs) offers a powerful method for functional proteomics. ABPs are designed to covalently modify active enzymes within a complex biological sample, allowing for their detection and identification. mdpi.com While a specific ABP for CaMKP has not been described, creating such a tool would be invaluable for profiling its activity directly in native systems. Similarly, FRET (Fluorescence Resonance Energy Transfer)-based biosensors, like the Camuiα probe for CaMKII, enable the real-time visualization of kinase activity in living cells, providing unparalleled spatiotemporal information that could be adapted to study CaMKP signaling dynamics. jneurosci.org

| Strategy/Tool | Principle | Advantage | Example/Application | Citations |

|---|---|---|---|---|

| Allosteric Inhibition | Targets less conserved regulatory sites on the enzyme. | Higher potential for selectivity compared to ATP-competitive inhibitors. | Design of novel small molecules. | friendsofcancerresearch.orguniba.it |

| Peptide Inhibitors | Mimic endogenous inhibitory proteins or substrate docking domains. | Excellent specificity for the target kinase. | CaMKIINtide for CaMKII. | mdpi.comfrontiersin.org |

| Rational Design | Uses structural biology and computational methods to design novel inhibitors. | Can optimize for selectivity, potency, and in vivo suitability. | MW108 for p38αMAPK. | frontiersin.orgplos.org |

| Activity-Based Probes (ABPs) | Covalently label the active form of an enzyme for detection. | Allows direct measurement of enzyme activity in complex proteomes. | Potential for developing a CaMKP-specific ABP. | mdpi.com |

| FRET Biosensors | Detect conformational changes upon enzyme activation via fluorescence. | Enables real-time visualization of enzyme activity in living cells. | Camuiα for CaMKII. | jneurosci.org |

Integration of Omics Technologies (e.g., Proteomics, Phosphoproteomics)

To overcome the inherent limitations of inhibitor-based studies and to gain a systems-level understanding of CaMKP function, researchers are increasingly turning to omics technologies. researchgate.net Mass spectrometry-based proteomics and phosphoproteomics, in particular, provide powerful, unbiased platforms for mapping the complex signaling networks regulated by CaMKP. mdpi.comnih.govencyclopedia.pubccamp.res.in

Quantitative phosphoproteomics is a cornerstone of this approach. It allows for the global and simultaneous measurement of thousands of phosphorylation events in a cell. mdpi.comoup.com By comparing the phosphoproteome of cells under conditions of normal versus altered CaMKP activity (e.g., via genetic knockdown or overexpression), researchers can identify the direct and indirect substrates of the kinases that CaMKP dephosphorylates. mdpi.com A decrease in CaMKP activity would be expected to lead to a corresponding increase in the phosphorylation of its target kinases' substrates. This method provides a global snapshot of the signaling pathways controlled by the phosphatase. nih.govmdpi.com

To enhance the specificity of these studies, phosphoproteomics can be combined with other techniques. One powerful strategy integrates proximity-labeling methods, such as BioID, with kinase-perturbed phosphoproteomics and phosphorylation motif analysis. nih.gov BioID identifies proteins that are in close proximity to CaMKP in a living cell, generating a list of potential interactors and substrates. Cross-referencing this list with proteins whose phosphorylation status changes upon CaMKP perturbation allows for the high-confidence identification of bona fide substrates. nih.gov

Beyond identifying substrates, proteomics can be used to map the CaMKP interactome , revealing the protein-protein interactions that form signaling complexes or "signalosomes". encyclopedia.pubmdpi.com Techniques like affinity purification coupled with mass spectrometry (AP-MS) can identify the proteins that CaMKP associates with, providing critical insights into its regulation and its integration into the broader cellular signaling architecture. mdpi.com The integration of multiple omics datasets—such as genomics, transcriptomics, and proteomics—offers a holistic view of the biological system, enabling researchers to build comprehensive models of signaling pathways and discover novel regulatory mechanisms that would be missed by more targeted approaches. columbia.edunih.govoup.com

| Omics Technology | Methodology | Potential Application for CaMKP | Citations |

|---|---|---|---|

| Quantitative Phosphoproteomics | LC-MS/MS-based quantification of thousands of phosphopeptides. | Globally identify substrates of kinases regulated by CaMKP by comparing phosphorylation states upon CaMKP perturbation. | mdpi.comnih.govmdpi.com |

| Proximity Labeling (e.g., BioID) | Enzymatic labeling of proteins in close proximity to a protein of interest in vivo. | Identify transient and stable CaMKP-interacting proteins and potential substrates in their native cellular context. | nih.gov |

| Affinity Purification-Mass Spectrometry (AP-MS) | Isolation of a protein of interest and its binding partners, followed by MS identification. | Map the stable CaMKP interactome to understand its role in larger protein complexes. | mdpi.com |

| Multi-Omics Integration | Computational analysis combining datasets from genomics, transcriptomics, proteomics, etc. | Build comprehensive models of CaMKP signaling networks and discover novel regulatory layers. | columbia.edunih.govoup.com |

Future Directions in Camkp Inhibitor Research

Elucidation of Novel CaMKP Regulatory Mechanisms

While the core mechanisms of CaMKP regulation are partially understood, there is a significant opportunity to uncover novel regulatory pathways. Future research will likely focus on the interplay between CaMKP and other signaling cascades, moving beyond the well-established cAMP/PKA pathway. frontiersin.orgasm.org For instance, studies on related kinases have revealed complex cross-talk where protein kinase A (PKA) can directly phosphorylate and thereby regulate the activity of other kinases and phosphatases. rupress.orgnih.gov Investigating similar PKA-mediated regulation of CaMKP could reveal new control points.

Furthermore, the concept of regulatory subunits having functions independent of their catalytic counterparts, as seen with the PKA regulatory subunit's interaction with cytochrome c oxidase, opens up new possibilities for CaMKP regulation. nih.gov Research could explore whether CaMKP possesses non-catalytic domains or interacts with accessory proteins that modulate its activity and substrate specificity. The discovery of a G-protein-coupled receptor system acting upstream of adenylate cyclase in yeast suggests that similar upstream regulators might exist for CaMKP signaling pathways in mammals. nih.gov Unraveling these intricate regulatory networks will be crucial for a comprehensive understanding of CaMKP's physiological and pathological roles.

Identification of Undiscovered CaMKP Isoforms or Variants

The existence of multiple isoforms for many kinases, such as CaMKII and CaMKK2, underscores the likelihood that undiscovered CaMKP isoforms or splice variants exist. researchgate.netfrontiersin.org These variants, often with tissue-specific expression and distinct functional roles, could represent untapped therapeutic targets. nih.govresearchgate.net For example, different splice variants of CaMKIIδ exhibit distinct subcellular localizations and are implicated in different aspects of heart disease. frontiersin.org

Future research should employ advanced molecular techniques to screen for and characterize novel CaMKP isoforms. Computational methods, which have been used to predict and analyze splice variants of other proteins like GFAP, could be a valuable tool in this endeavor. scienceopen.complos.org Identifying new isoforms and understanding their unique structural and functional features will be critical for developing isoform-selective inhibitors and for elucidating the full spectrum of CaMKP's biological functions. plos.org The differential expression of CaMKK2 isoforms in various brain regions highlights the importance of investigating isoform distribution in different tissues and disease states. nih.gov

Development of Highly Selective and Potent CaMKP Inhibitors

A major ongoing challenge in the field is the development of CaMKP inhibitors with high selectivity and potency. While existing inhibitors like KN-93 have been instrumental in research, they can exhibit off-target effects, such as blocking voltage-gated potassium channels. caymanchem.comapexbt.comtocris.com The development of more specific inhibitors is essential to accurately probe the function of CaMKP and to serve as viable therapeutic candidates. reumatologiaclinica.org

Recent successes in developing highly selective inhibitors for other kinases, such as cyclin-dependent kinases (CDKs) and salt-inducible kinases (SIKs), provide a roadmap for future CaMKP inhibitor design. nih.govpnas.org Structure-based design, leveraging co-crystal structures of the kinase with various ligands, has proven to be a powerful strategy. nih.govresearchgate.net This approach allows for the rational design of compounds that exploit unique features of the CaMKP active site to achieve high selectivity. researchgate.net The development of peptide-based inhibitors, such as Autocamtide-2-related inhibitory peptide (AIP) for CaMKII, which demonstrates high potency and selectivity, offers another promising avenue for this compound design. medchemexpress.comnih.gov

| Compound | Target | IC₅₀/Kᵢ | Selectivity Notes |

|---|---|---|---|

| KN-93 | CaMKII | Kᵢ = 370 nM | Also blocks voltage-gated potassium channels. caymanchem.comtocris.com |

| Autocamtide-2-related inhibitory peptide (AIP) | CaMKII | IC₅₀ = 40 nM | Highly selective over PKC, PKA, and CaMKIV. nih.gov |

| Lavendustin A | EGFR Tyrosine Kinase | IC₅₀ = 11 nM | Weak effect on PKA and PKC. medchemexpress.com |

Exploration of CaMKP Inhibitors in New Preclinical Disease Areas

The known involvement of CaMKP-related pathways in a variety of cellular processes suggests that its inhibitors could have therapeutic potential in a broad range of diseases. While research has focused on certain areas, there is a significant opportunity to explore the utility of CaMKP inhibitors in new preclinical models.

For instance, the role of cAMP signaling in autosomal dominant polycystic kidney disease (ADPKD) suggests that modulating this pathway with CaMKP inhibitors could be a viable therapeutic strategy. frontiersin.orgkarger.com Preclinical studies with inhibitors of other components of the cAMP pathway have shown promise in this area. frontiersin.org Similarly, the involvement of kinases in neurological disorders, including Alzheimer's disease and Parkinson's disease, points to the potential of CaMKP inhibitors in this domain. nih.gov Preclinical studies with other kinase inhibitors have demonstrated neuroprotective effects and clearance of protein aggregates. nih.gov Furthermore, given the role of related kinases in inflammatory diseases, exploring CaMKP inhibitors in models of conditions like inflammatory bowel disease could yield novel therapeutic approaches. reumatologiaclinica.orgpnas.org

Advancements in Methodologies for Target Validation and Mechanism Delineation

Robust target validation is a cornerstone of successful drug development. sygnaturediscovery.comnumberanalytics.com Future research on CaMKP inhibitors will benefit from the application of advanced methodologies to confirm CaMKP as a therapeutic target and to elucidate the precise mechanisms of action of its inhibitors.